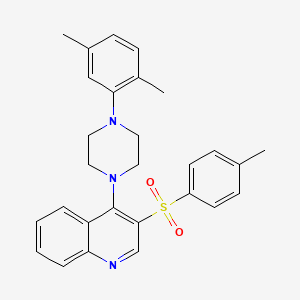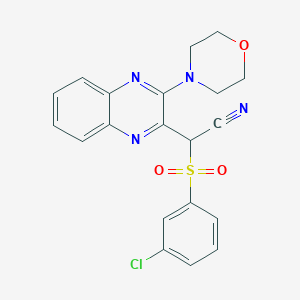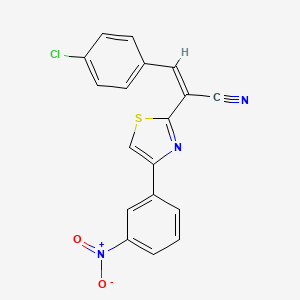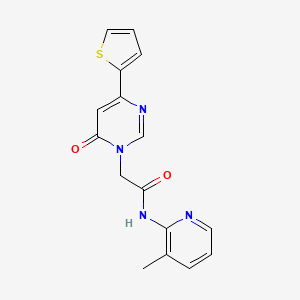![molecular formula C18H14F3N3OS B2444855 N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide CAS No. 863513-33-1](/img/structure/B2444855.png)
N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and thiazole rings suggests that the compound may exhibit aromaticity, a property that can affect its reactivity and stability . The trifluoromethyl group is a strong electron-withdrawing group, which could also influence the compound’s properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the pyridine and thiazole rings might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the potentially aromatic pyridine and thiazole rings could affect the compound’s solubility, while the trifluoromethyl group could influence its acidity .Aplicaciones Científicas De Investigación
Antimicrobial and Antituberculosis Activity
N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide and related compounds have been explored for their potential in combating various bacterial infections, including tuberculosis. Research highlights include the synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors, showing promising antituberculosis activity without cytotoxic effects at certain concentrations (Jeankumar et al., 2013). Moreover, novel benzothiazole containing 4H-pyrimido[2,1-b]benzothiazoles derivatives were synthesized, demonstrating antibacterial, antioxidant, and antitubercular activities against Mycobacterium tuberculosis H37RV (Bhoi et al., 2016).
Anticancer Activity
Certain derivatives of this compound have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. One study synthesized N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes, revealing significant cytotoxicity, particularly against breast cancer and prostate adenocarcinoma cell lines (Adhami et al., 2014).
Insecticidal Activity
Research into the insecticidal applications of compounds related to this compound has led to the development of new heterocyclic compounds showing efficacy against agricultural pests. For instance, innovative heterocycles incorporating a thiadiazole moiety were assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis, showcasing a potential avenue for agricultural pest management (Fadda et al., 2017).
Synthesis and Chemical Characterization
The chemical synthesis and characterization of derivatives of this compound contribute to a broader understanding of their structural properties and potential applications. Studies focusing on the crystal structure and Hirshfeld surface analysis provide insights into the molecular configurations that could influence the biological activity and applications of these compounds (Artheswari et al., 2019).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems. This typically involves the compound binding to a specific target, such as a protein or enzyme, and modulating its activity. Without more specific information, it’s difficult to predict the potential mechanism of action of this compound .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS/c19-18(20,21)14-5-3-12(4-6-14)16(25)23-9-7-15-11-26-17(24-15)13-2-1-8-22-10-13/h1-6,8,10-11H,7,9H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVBCYMOZUJPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2444775.png)


![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2444781.png)
![N-Benzyl-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2444783.png)

![[(1R,3S,3Ar,5aS,6S,9R,10R,11aS,13aR)-10-acetyloxy-1,6-dihydroxy-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-3a-yl]methyl acetate](/img/structure/B2444786.png)
![3-Methyl-4-[(4-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine](/img/structure/B2444789.png)
![1-(4-chlorophenyl)-4-(4-methoxyphenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2444790.png)

![(2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2444795.png)